molecular formula C13H16N2O2S2 B2578622 1-(2-Methoxyethyl)-3-(thiophen-2-yl)-1-(thiophen-3-ylmethyl)urea CAS No. 1219914-76-7

1-(2-Methoxyethyl)-3-(thiophen-2-yl)-1-(thiophen-3-ylmethyl)urea

Cat. No. B2578622
CAS RN: 1219914-76-7
M. Wt: 296.4
InChI Key: ITOKXTLYGWLBIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Methoxyethyl)-3-(thiophen-2-yl)-1-(thiophen-3-ylmethyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as METU, and it belongs to the class of urea derivatives. In

Scientific Research Applications

  • Anti-Acetylcholinesterase Activity : Vidaluc et al. (1995) synthesized a series of 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas, which were assessed for anti-acetylcholinesterase activity. These compounds, similar in structure to 1-(2-Methoxyethyl)-3-(thiophen-2-yl)-1-(thiophen-3-ylmethyl)urea, showed that a flexible spacer between two pharmacophoric moieties can result in high inhibitory activities (Vidaluc et al., 1995).

  • Synthesis and Chemical Properties : Smith et al. (2013) detailed the directed lithiation of compounds similar to the target molecule. They examined the reactions of the dilithium reagents produced with various electrophiles, demonstrating the versatile chemical reactions these types of compounds can undergo (Smith et al., 2013).

  • Anion Recognition and Photophysical Studies : Singh et al. (2016) synthesized and characterized functionalized phenyl unsymmetrical urea and thiourea possessing silatranes. These compounds, which include structural elements of this compound, were studied for their anion recognition properties using photophysical methods (Singh et al., 2016).

  • Cancer and Neurodegenerative Disorders Applications : Liang et al. (2020) synthesized a deuterium-labeled version of a compound structurally related to the target molecule, which has potential applications in cancer and neurodegenerative disorder treatment. This demonstrates the biomedical application potential of these compounds (Liang et al., 2020).

  • DNA Interaction and Cancer Therapy : Ajloo et al. (2015) investigated the interaction of 1,3-bis(2-hydroxy-benzylidene)-urea and related compounds with calf-thymus DNA, which is indicative of the potential for these compounds in cancer therapy (Ajloo et al., 2015).

properties

IUPAC Name

1-(2-methoxyethyl)-3-thiophen-2-yl-1-(thiophen-3-ylmethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2S2/c1-17-6-5-15(9-11-4-8-18-10-11)13(16)14-12-3-2-7-19-12/h2-4,7-8,10H,5-6,9H2,1H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITOKXTLYGWLBIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CC1=CSC=C1)C(=O)NC2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.